![molecular formula C13H16ClNO3 B1330269 Butyl 4-[(chloroacetyl)amino]benzoate CAS No. 106214-24-8](/img/structure/B1330269.png)
Butyl 4-[(chloroacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from commercially available precursors. For instance, an improved synthesis route for a gastrointestinal prokinetic compound was established using a high-yield four-step process starting from 4-amino-1-benzylpiperidine . Similarly, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines has been evaluated, leading to the formation of aminoquinones . These methods could potentially be adapted for the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been studied using various spectroscopic methods and computational models. For example, the molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was analyzed using FT-IR, FT-Raman, and computational methods, providing insights into the geometrical structure, vibrational spectra, and electronic properties . These techniques could be applied to this compound to determine its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
The chemical reactions of related compounds involve various functional group transformations. For instance, the synthesis of a chlorambucil derivative involved a Reformatsky-type reaction, dehydration, hydrogenation, nitration, and conversion of functional groups . These reactions demonstrate the complexity and versatility of synthetic chemistry involving benzoic acid derivatives, which could be relevant to the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. The study of 4-butyl benzoic acid (4-BBA) included the recording of FT-IR, FT-Raman, NMR, and UV-vis spectra, as well as DFT calculations to determine structural characteristics, vibrational frequencies, and electronic properties . These methods provide a comprehensive understanding of the physical and chemical properties of benzoic acid derivatives and could be used to analyze this compound.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Potential
A study by Tengler et al. (2013) explored the antimycobacterial properties of compounds similar to Butyl 4-[(chloroacetyl)amino]benzoate. They found that certain derivatives showed higher activity against mycobacterial species than standard drugs like ciprofloxacin and isoniazid. These findings suggest potential applications in treating mycobacterial infections (Tengler et al., 2013).
Physico-Chemical Properties and Potential Beta-Adrenolytic Activity
Stankovicová et al. (2014) studied the physico-chemical properties of compounds, including derivatives of this compound, to understand their potential ultra-short beta-adrenolytic activity. The physico-chemical characteristics such as lipophilicity and acidobasic properties play a crucial role in the drug's biological activity, indicating the compound's significance in medical research (Stankovicová et al., 2014).
Asymmetric Synthesis Applications
Csatayová et al. (2011) demonstrated the application of similar compounds in asymmetric synthesis. Their study involved dihydroxylations of acyclic allylic amines, leading to the synthesis of 3,6-dideoxy-3-amino-L-talose, a significant step in complex chemical syntheses (Csatayová et al., 2011).
Anti-Tumor Properties
Seagren et al. (2009) discovered anti-tumor properties in a closely related compound, suggesting that this compound may have similar applications in cancer research and therapy (Seagren et al., 2009).
Fries Rearrangement in Ionic Melts
Harjani et al. (2001) utilized a similar compound in Fries rearrangement reactions, indicating potential applications in organic synthesis and chemical research (Harjani et al., 2001).
Mechanochromic Luminescence
Zhao et al. (2019) reported on a compound, closely related to this compound, exhibiting mechanochromic luminescence. This property could be harnessed in developing new materials with pressure-sensitive luminescent features (Zhao et al., 2019).
Wirkmechanismus
Target of Action
It is suggested that derivatives of this compound may interact with voltage-gated potassium channels .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position .
Biochemical Pathways
It is suggested that derivatives of this compound may enhance bmp-2-stimulated commitment of c2c12 cells into osteoblasts .
Eigenschaften
IUPAC Name |
butyl 4-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGNXKQRLZIKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284883 |
Source


|
| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106214-24-8 |
Source


|
| Record name | butyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

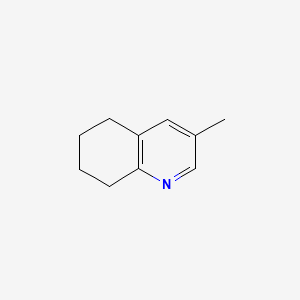
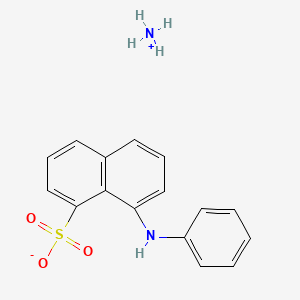
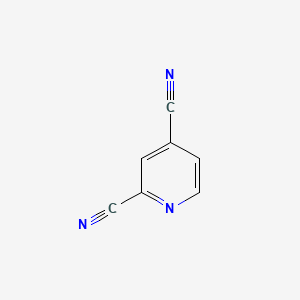



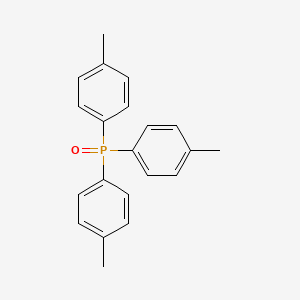
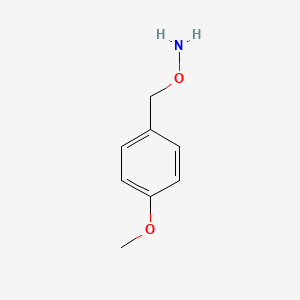


![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)
